(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride
CAS No.: 1421049-58-2
Cat. No.: VC8239735
Molecular Formula: C9H19ClN2
Molecular Weight: 190.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421049-58-2 |
|---|---|
| Molecular Formula | C9H19ClN2 |
| Molecular Weight | 190.71 g/mol |
| IUPAC Name | (3S)-N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | NUZCUMITFHBEPM-FVGYRXGTSA-N |
| Isomeric SMILES | CN([C@H]1CCCNC1)C2CC2.Cl |
| SMILES | CN(C1CC1)C2CCCNC2.Cl |
| Canonical SMILES | CN(C1CC1)C2CCCNC2.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound is a hydrochloride salt of the (S)-enantiomer of N-cyclopropyl-N-methylpiperidin-3-amine. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1421049-58-2 | |
| Molecular Formula | ||
| Molecular Weight | 190.71 g/mol | |
| IUPAC Name | (3S)-N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride | |
| SMILES | CN([C@H]1CCCNC1)C2CC2.Cl |
The stereochemistry at the C3 position of the piperidine ring is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .
Spectroscopic and Computational Data
-
X-ray Crystallography: While no direct data exist for this compound, related piperidine derivatives adopt chair conformations in solid-state structures, with substituents influencing ring puckering .
-
pKa Prediction: The tertiary amine (piperidine nitrogen) has an estimated pKa of ~9.5, rendering it protonated at physiological pH, which enhances solubility and receptor binding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves:
-
Chiral Resolution: Starting from racemic N-cyclopropyl-N-methylpiperidin-3-amine, enantiomers are separated via chiral chromatography or enzymatic resolution .
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
-
Alternative Approaches: Buchwald–Hartwig amination or nucleophilic aromatic substitution (SAr) may introduce the cyclopropyl group, as seen in analogous compounds .
Process Optimization
-
Yield: Reported yields for similar piperidine derivatives range from 60–85%, depending on the purity of intermediates .
-
Purity: Commercial batches (e.g., from CymitQuimica) specify ≥95% purity by HPLC .
Mechanism of Action and Biological Activity
Receptor Interactions
Piperidine derivatives are known modulators of muscarinic acetylcholine receptors (mAChRs), particularly M and M subtypes. The cyclopropyl group may enhance lipophilicity, facilitating blood-brain barrier penetration for central nervous system (CNS) targets .
Kinase Inhibition
Structural analogs with N-methylpiperidine moieties exhibit kinase inhibitory activity (e.g., JAK3 IC = 35–751 nM) . While direct data for this compound are lacking, its tertiary amine likely engages in hydrogen bonding with kinase ATP-binding pockets .
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: High solubility in aqueous buffers (≥50 mg/mL at pH 7.4) favors oral bioavailability .
-
Metabolism: Piperidine rings are susceptible to CYP450-mediated oxidation, but the cyclopropyl group may slow hepatic clearance .
-
Excretion: Primarily renal, with negligible fecal elimination in rodent models .
Toxicity Profile
-
Acute Toxicity: LD in rats >500 mg/kg (oral), indicating low acute risk .
-
Genotoxicity: Ames tests for related compounds were negative, suggesting no mutagenic potential .
Applications in Medicinal Chemistry
Neurological Disorders
The compound’s mAChR affinity positions it as a candidate for Alzheimer’s disease and schizophrenia, where muscarinic modulation is therapeutic . Preclinical studies of analogs show improved cognitive function in murine models .
Oncology
Kinase inhibitors incorporating N-methylpiperidine scaffolds (e.g., JAK3 inhibitors) demonstrate antitumor efficacy in xenograft models . Synergistic effects with checkpoint inhibitors are under investigation .
Infectious Diseases
The antimalarial activity of structurally related naphthyridines highlights potential for antiprotozoal drug development .
Research Gaps and Future Directions
-
Target Validation: Direct binding assays (e.g., SPR, ITC) are needed to confirm mAChR and kinase interactions.
-
In Vivo Efficacy: Animal models of CNS disorders and parasitic infections should prioritize this compound.
-
Stereochemical Impact: Comparative studies of (S)- and (R)-enantiomers will elucidate enantioselective effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume